![molecular formula C9H15NO2 B591956 1-(Cyclopropylmethyl)-L-proline CAS No. 342793-01-5](/img/structure/B591956.png)
1-(Cyclopropylmethyl)-L-proline
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Overview
Description
Compounds like “1-(Cyclopropylmethyl)-L-proline” typically belong to the class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Retrosynthesis, a technique often used in organic chemistry, involves thinking backwards from the target molecule to a suitable starting material. This process involves breaking down the target molecule into simpler precursor structures and identifying the conditions under which these precursors combine to form the target molecule .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. NMR allows for the identification of the carbon and hydrogen atoms in the molecule and can provide information about their connectivity .
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo a variety of chemical reactions. Transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .
Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXCORAHHXBTE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665333 |
Source
|
Record name | 1-(Cyclopropylmethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-L-proline | |
CAS RN |
342793-01-5 |
Source
|
Record name | 1-(Cyclopropylmethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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